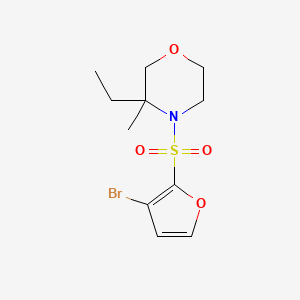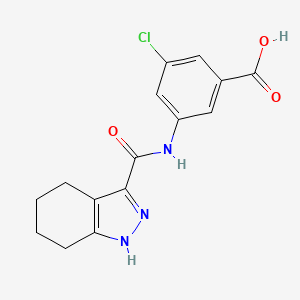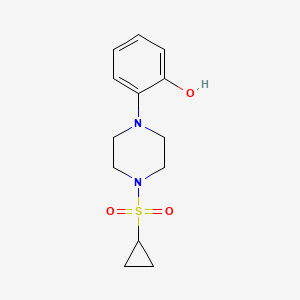
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine involves the inhibition of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes. 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, they phosphorylate various target proteins, leading to downstream signaling events. Inhibition of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes by 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine leads to the suppression of downstream signaling events, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is its potency as a 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine inhibitor. It has been shown to be more potent than other 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine inhibitors, making it a valuable tool for studying 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine signaling pathways. However, its potency also presents a challenge in terms of determining the optimal concentration for use in experiments. Another limitation of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Future research on 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, further studies could investigate the optimal concentration and dosing regimens for use in experiments. Finally, the development of more soluble analogs of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine could improve its utility as a research tool.
Métodos De Síntesis
The synthesis of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a complex process that involves several steps. The first step involves the reaction of 3-ethyl-3-methylmorpholine with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 3-bromofuran-2-sulfonyl chloride to form the desired product. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes are also implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-(3-bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-11(2)8-16-7-5-13(11)18(14,15)10-9(12)4-6-17-10/h4,6H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKMYBIDSJARDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1S(=O)(=O)C2=C(C=CO2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)

![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)